This compound falls under the category of amino acids and phosphonic acids. It is classified as a non-proteinogenic amino acid due to its structural modifications compared to standard amino acids. The systematic name reflects its structure, which includes a pentanedioic acid backbone with a phosphonoamino substituent at the second carbon.
(2S)-2-(phosphonoamino)pentanedioic acid can be synthesized from naturally occurring amino acids, particularly glutamic acid, through various chemical reactions that introduce the phosphono group.
The synthesis of (2S)-2-(phosphonoamino)pentanedioic acid typically involves several steps:
Technical parameters like temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.
The molecular formula of (2S)-2-(phosphonoamino)pentanedioic acid is .
(2S)-2-(phosphonoamino)pentanedioic acid participates in various chemical reactions:
These reactions are influenced by factors such as pH, temperature, and concentration.
The mechanism of action for (2S)-2-(phosphonoamino)pentanedioic acid primarily involves its role as an inhibitor or modulator in biochemical pathways:
Data from studies indicate that it may impact neurotransmitter release and neuronal signaling due to its structural resemblance to glutamate.
These properties make (2S)-2-(phosphonoamino)pentanedioic acid suitable for various biochemical applications.
(2S)-2-(phosphonoamino)pentanedioic acid has several scientific applications:
Glutamate Carboxypeptidase II (GCPII), also known as NAALADase or prostate-specific membrane antigen (PSMA), is a transmembrane zinc metallopeptidase that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. This enzymatic activity positions GCPII as a critical regulator of synaptic glutamate levels and neuromodulation [1] [9]. NAAG acts as a selective agonist for metabotropic glutamate receptor 3 (mGluR3), which suppresses cAMP-protein kinase A (PKA) signaling and enhances neuronal resilience. In pathological states—such as neuroinflammation, traumatic brain injury (TBI), or neurodegenerative disorders—GCPII is markedly upregulated in activated microglia and astrocytes, exacerbating excitotoxicity via excessive glutamate release and diminished NAAG-mediated neuroprotection [3] [9] [10]. For example, post-mortem studies of schizophrenia patients reveal elevated GCPII expression in the dorsolateral prefrontal cortex (dlPFC), correlating with disrupted working memory circuits [3] [9].
Table 1: Pathophysiological Consequences of GCPII Upregulation in Neurological Disorders
Disorder | Key Pathogenic Mechanism | Impact on NAAG/Glutamate |
---|---|---|
Traumatic Brain Injury | Microglial activation & GCPII overexpression | ↓ NAAG; ↑ Glutamate → Excitotoxicity |
Schizophrenia | Increased GCPII in dlPFC astrocytes/neurons | Impaired mGluR3 signaling → Cognitive deficits |
Neuropathic Pain | GCPII-mediated glutamate surge in spinal cord | Sustained nociceptive signaling |
Alzheimer’s Disease | Reduced cortical NAAG (MRS measurements) | Synaptic loss & cognitive decline |
Magnetic resonance spectroscopy (MRS) studies confirm that depleted NAAG levels in multiple sclerosis and Alzheimer’s disease correlate with severity of cognitive impairment, underscoring GCPII’s role in pathophysiology [1] [9].
(2S)-2-(Phosphonoamino)pentanedioic acid and its analogs, such as 2-PMPA (2-(phosphonomethyl)pentanedioic acid), are potent GCPII inhibitors characterized by a phosphonate moiety critical for zinc coordination at the enzyme’s active site. GCPII functions as a homodimer with a binuclear zinc center, where the S-enantiomer of 2-PMPA (IC₅₀ = 300 pM) exhibits >1,000-fold greater affinity than the R-isomer due to optimal stereochemical alignment with the glutamate recognition pocket [4] [6]. The inhibitor’s phosphonate group chelates one catalytic zinc ion, while its C-terminal glutamate moiety occupies the S1’ substrate-binding cavity. This dual interaction competitively blocks NAAG hydrolysis [2] [4] [8].
Molecular Graphic Overview
[GCPII Active Site] | Component | Role in Inhibition | |--------------------|---------------------------------------------| | Binuclear Zinc | Phosphonate chelation → Enzyme inactivation | | S1’ Pocket | Accommodates glutamate moiety of 2-PMPA | | Hydrophobic Tunnel | Stabilizes phosphonomethyl group |
The extreme polarity of 2-PMPA (c Log P = −1.14), conferred by its dual carboxylate and phosphonate groups, historically limited blood-brain barrier (BBB) penetration. Prodrug strategies—such as ODOL (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl esters—mask these charged groups, enhancing oral bioavailability by 80-fold in mice and 44-fold in dogs [2].
Therapeutically, GCPII inhibition offers a two-pronged mechanism: (1) boosting endogenous NAAG levels to activate mGluR3 neuroprotection, and (2) reducing pathological glutamate surges. In primate dlPFC, iontophoresis of 2-PMPA or its brain-penetrant analog 2-MPPA enhances working memory-related neuronal firing by 40–60% by restoring mGluR3-mediated cAMP-PKA suppression. This effect is abolished by mGluR2/3 antagonists or direct PKA activators, confirming target specificity [3] [9]. Systemic 2-MPPA administration improves spatial working memory in aged non-human primates, with benefits most pronounced in the oldest subjects [3].
Table 2: Therapeutic Potential of GCPII Inhibitors Across Disorders
**Disorder Category | Preclinical Evidence** | Key Mechanism |
---|---|---|
Cognitive Deficits | Aged primates: ↑ dlPFC neuronal firing & spatial tuning post-2-MPPA [3] | mGluR3 agonism → ↓ cAMP-PKA-K⁺ channel signaling |
Neuropathic Pain | Rat CCI model: 2-MPPA (10 mg/kg) ↓ mechanical allodynia [7] | ↓ Glutamate release in spinal cord |
Stroke/Ischemia | 2-PMPA (50 mg/kg) reduces infarct volume by 70% in MCAO rats [5] [9] | Attenuation of excitotoxicity |
Prostate Cancer | GCPII (PSMA) overexpression in metastases → Target for radioligands [10] | Diagnostic imaging & targeted therapy |
Beyond neurology, GCPII (as folate hydrolase) regulates intestinal folate absorption, implicating it in inflammatory bowel disease. Its overexpression in prostate cancer (as PSMA) enables diagnostic imaging via PSMA-targeted PET tracers [1] [10]. The ongoing development of brain-penetrant inhibitors (e.g., dendrimer-conjugated prodrugs) aims to translate these mechanisms into clinical cognitive therapeutics [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7